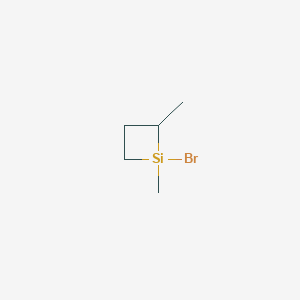
1-Bromo-1,2-dimethylsiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,2-dimethylsiletane is an organosilicon compound characterized by the presence of a bromine atom and two methyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1,2-dimethylsiletane can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylsiletane with bromine under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1,2-dimethylsiletane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Elimination Reactions: Strong bases like sodium hydride or potassium hydroxide are used, often in aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed, usually in aqueous or mixed solvent systems.
Major Products Formed
Substitution Reactions: Products include various substituted siletanes depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Silanols and siloxanes are formed.
Applications De Recherche Scientifique
1-Bromo-1,2-dimethylsiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Bromo-1,2-dimethylsiletane exerts its effects involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the silicon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom, resulting in the formation of a double bond. The silicon atom’s ability to form stable bonds with various elements makes this compound versatile in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-1,2-dimethylsilane: Similar in structure but lacks the cyclic nature of siletane.
1-Chloro-1,2-dimethylsiletane: Similar but with a chlorine atom instead of bromine.
1-Bromo-1,2-dimethylcyclopentane: Similar but with a carbon ring instead of a silicon ring.
Uniqueness
1-Bromo-1,2-dimethylsiletane is unique due to the presence of a silicon atom in its ring structure, which imparts distinct chemical properties compared to carbon-based analogs. The silicon atom’s larger size and ability to form hypervalent compounds make it particularly interesting for research and industrial applications.
Propriétés
Numéro CAS |
58368-57-3 |
|---|---|
Formule moléculaire |
C5H11BrSi |
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
1-bromo-1,2-dimethylsiletane |
InChI |
InChI=1S/C5H11BrSi/c1-5-3-4-7(5,2)6/h5H,3-4H2,1-2H3 |
Clé InChI |
VMMHEGRMCHWADZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC[Si]1(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
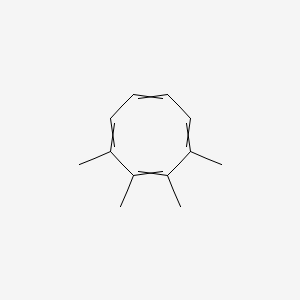
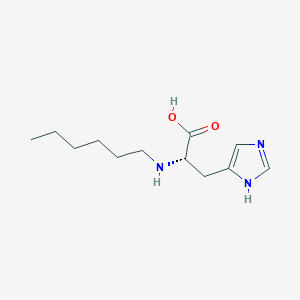
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)

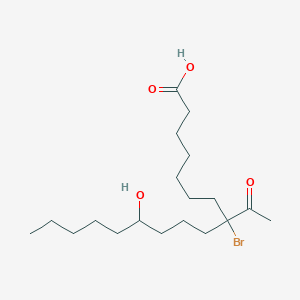
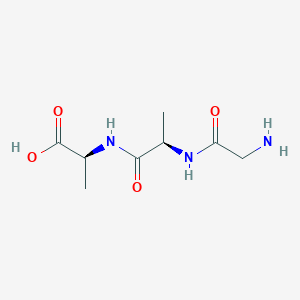

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)

![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
